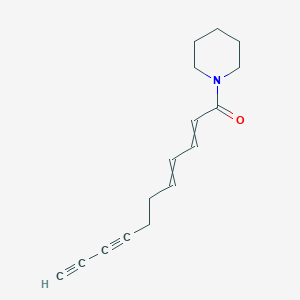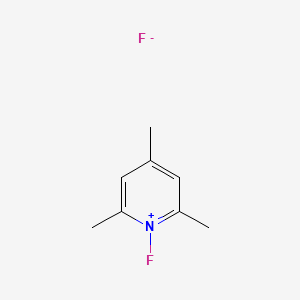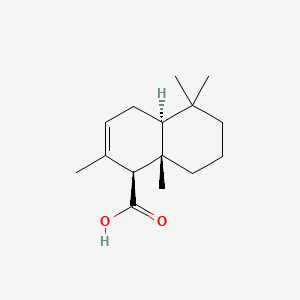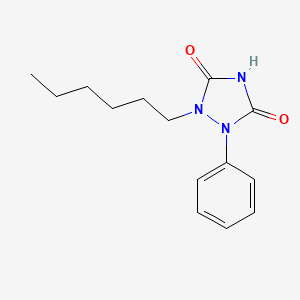
Bicarbamimide, 2-hexyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicarbamimide, 2-hexyl-3-phenyl-, also known as 2-hexyl-3-phenylbicarbamimide, is an organic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a hexyl group and a phenyl group attached to a bicarbamimide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-hexyl-3-phenyl-, typically involves the reaction of hexylamine and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Bicarbamimide, 2-hexyl-3-phenyl-, may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bicarbamimide, 2-hexyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Bicarbamimide, 2-hexyl-3-phenyl-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bicarbamimide, 2-hexyl-3-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hexyl-3-phenylcarbamate
- 2-Hexyl-3-phenylurea
- 2-Hexyl-3-phenylthiourea
Uniqueness
Bicarbamimide, 2-hexyl-3-phenyl-, is unique due to its specific combination of hexyl and phenyl groups attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
101116-81-8 |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-hexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-8-11-16-13(18)15-14(19)17(16)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,15,18,19) |
Clave InChI |
SMJUUWGWPHPKAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


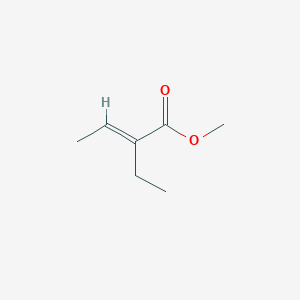
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

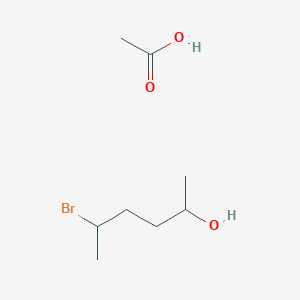
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
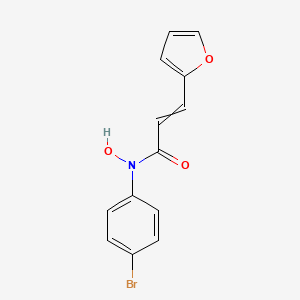
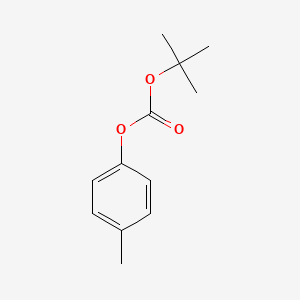
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
